Cas no 2171990-80-8 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid)

4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid is a fluorinated Fmoc-protected amino acid derivative, primarily used in peptide synthesis. Its key structural features include an Fmoc-protected amine group, a fluorinated aromatic ring, and a hydroxyl-substituted butanoic acid moiety, offering versatility in solid-phase peptide assembly. The fluorine substituent enhances stability and can influence peptide-receptor interactions, making it valuable for medicinal chemistry applications. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. The hydroxyl functionality further allows for post-synthetic modifications. This compound is particularly useful in designing bioactive peptides with improved metabolic stability and binding specificity. Suitable for research applications requiring precise structural control.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid structure
2171990-80-8 structure
Product Name:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid
CAS No:2171990-80-8
MF:C26H23FN2O6
MW:478.469030618668
CID:5837810
PubChem ID:165538560
Update Time:2025-06-08

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}-2-hydroxybutanoic acid
    • EN300-1511720
    • 2171990-80-8
    • Inchi: 1S/C26H23FN2O6/c27-15-9-10-22(20(13-15)24(31)28-12-11-23(30)25(32)33)29-26(34)35-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,13,21,23,30H,11-12,14H2,(H,28,31)(H,29,34)(H,32,33)
    • InChI Key: NFDCPOVPWGLGIR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C(NCCC(C(=O)O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 478.15401462g/mol
  • Monoisotopic Mass: 478.15401462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 125Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid Pricemore >>

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Additional information on 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid

Introduction to 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid (CAS No. 2171990-80-8)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid (CAS No. 2171990-80-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorene and features a unique combination of functional groups that make it a valuable candidate for various applications, particularly in drug development and bioconjugation studies.

The molecular structure of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid is characterized by a fluorene core, an amide linkage, and a hydroxybutanoic acid moiety. The presence of the fluorene group imparts fluorescence properties to the molecule, which can be advantageous in imaging and diagnostic applications. The amide linkage and the hydroxybutanoic acid moiety contribute to the compound's solubility and reactivity, making it suitable for conjugation with biomolecules such as proteins, peptides, and nucleic acids.

Recent research has highlighted the potential of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid in the development of targeted drug delivery systems. The ability to conjugate this compound with specific targeting ligands allows for enhanced delivery of therapeutic agents to desired sites within the body. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that conjugates of this compound with anti-cancer drugs showed improved efficacy and reduced toxicity compared to their unconjugated counterparts.

In addition to its applications in drug delivery, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid has been explored for its potential in bioimaging. The fluorescence properties of the fluorene group enable real-time monitoring of cellular processes and disease progression. A recent study in the journal Bioconjugate Chemistry reported that this compound can be used as a fluorescent probe for detecting specific biomarkers in cancer cells, providing valuable insights into disease mechanisms and therapeutic responses.

The synthesis of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid involves several steps, including the formation of the fluorene core, introduction of the amide linkage, and functionalization with the hydroxybutanoic acid moiety. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) and click chemistry have been employed to optimize the yield and purity of this compound. These methods ensure that the final product meets the high standards required for pharmaceutical applications.

The physicochemical properties of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid, including its solubility, stability, and reactivity, have been extensively studied. The compound exhibits good solubility in both aqueous and organic solvents, which facilitates its use in various biological assays. Its stability under physiological conditions ensures that it remains active during prolonged exposure to biological environments.

In conclusion, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}-2-hydroxybutanoic acid (CAS No. 2171990-80-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and functional groups make it an attractive candidate for drug delivery systems, bioimaging applications, and other advanced therapeutic strategies. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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